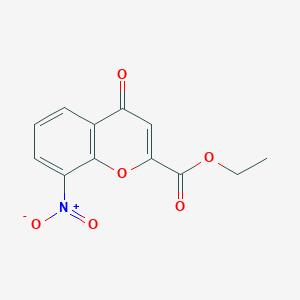
Ethyl 8-nitro-4-oxo-4H-benzopyran-2-carboxylate
Cat. No. B3045626
M. Wt: 263.2 g/mol
InChI Key: GECOLABOBGRIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07094914B2
Procedure details


After a reaction container equipped with a stirrer, a cooling tube and a thermometer was charged with 15 parts by weight of chlorosulfonic acid, 3 parts by weight of a mixture (content: 84.4% by weight, fumaric acid/maleic acid ratio=49/51) containing diethyl 2-(2-nitrophenoxy)fumarate and diethyl 2-(2-nitrophenoxy)maleate was added dropwise at an inner temperature of 50° C. or below. After completion of addition, the inner temperature was raised to 70° C. and the mixture was stirred and kept at the same temperature for 7 hours to obtain a reaction solution containing 8-nitro-2-ethoxycarbonyl-4-oxo-4H-1-benzopyran (reaction yield: 70%). After cooled to room temperature, the reaction solution was gradually added into 24 parts by weight of water. After kept at an inner temperature of 60° C. for 1 hour, the mixture was gradually cooled to an inner temperature of 0° C. Precipitated crystals were filtered and dried to obtain 1.3 parts by weight of a crystalline mixture containing 8-nitro-2-ethoxycarbonyl-4-oxo-4H-1-benzopyran and 8-nitro-2-carboxy-4-oxo-4H-1-benzopyran (the content of 8-nitro-2-ethoxycarbonyl-4-oxo-4H-1-benzopyran: 0.1% by weight; the content of 8-nitro-2-carboxy-4-oxo-4H-1-benzopyran: 86.4% by weight). The yield of 8-nitro-2-ethoxycarbonyl-4-oxo-4H-1-benzopyran was 0.1% and the yield of 8-nitro-2-carboxy-4-oxo-4H-1-benzopyran was 64%.




Yield
70%
Identifiers


|
REACTION_CXSMILES
|
ClS(O)(=O)=O.C(O)(=O)/C=C/C(O)=O.C(O)(=O)/C=C\C(O)=O.[N+:22]([C:25]1[CH:43]=[CH:42][CH:41]=[CH:40][C:26]=1[O:27]/[C:28](=[CH:34]\[C:35]([O:37]CC)=O)/[C:29]([O:31][CH2:32][CH3:33])=[O:30])([O-:24])=[O:23].[N+](C1C=CC=CC=1O/C(=C/C(OCC)=O)/C(OCC)=O)([O-])=O>>[N+:22]([C:25]1[C:26]2[O:27][C:28]([C:29]([O:31][CH2:32][CH3:33])=[O:30])=[CH:34][C:35](=[O:37])[C:40]=2[CH:41]=[CH:42][CH:43]=1)([O-:24])=[O:23] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(\C=C\C(=O)O)(=O)O.C(\C=C/C(=O)O)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(O/C(/C(=O)OCC)=C\C(=O)OCC)C=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(O/C(/C(=O)OCC)=C/C(=O)OCC)C=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After a reaction container equipped with a stirrer, a cooling tube
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise at an inner temperature of 50° C. or below
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After completion of addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a reaction solution
|
Outcomes


Product
Details
Reaction Time |
7 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C(C=C(OC21)C(=O)OCC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 70% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
